2-Bromomethyl-4-hydroxypyridine
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Overview
Description
2-Bromomethyl-4-hydroxypyridine is a heterocyclic organic compound that features a bromomethyl group attached to the second carbon and a hydroxyl group attached to the fourth carbon of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-hydroxypyridine typically involves the bromination of 4-hydroxypyridine. One common method is the reaction of 4-hydroxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the second position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-4-hydroxypyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-methyl-4-hydroxypyridine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-bromomethyl-4-pyridone.
Reduction: Formation of 2-methyl-4-hydroxypyridine.
Scientific Research Applications
2-Bromomethyl-4-hydroxypyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-4-hydroxypyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Similar structure but lacks the hydroxyl group at the fourth position.
4-Hydroxypyridine: Lacks the bromomethyl group at the second position.
2-Methyl-4-hydroxypyridine: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromomethyl-4-hydroxypyridine is unique due to the presence of both the bromomethyl and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-(bromomethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-5-3-6(9)1-2-8-5/h1-3H,4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZMNXLYAGAQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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